2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
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Description
2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Cytochrome P450 Interactions
Research has identified the metabolic pathways and interactions with the cytochrome P450 system of related compounds, which are crucial for understanding their pharmacokinetics and potential therapeutic applications. For example, the metabolism of prasugrel, a thienopyridine antiplatelet agent, involves rapid deesterification to a major metabolite followed by P450-mediated formation of an active metabolite responsible for platelet aggregation inhibition. This knowledge is pivotal for drug development, highlighting the importance of metabolic studies in drug design and safety evaluations (Rehmel et al., 2006).
Antimicrobial Activity
Compounds structurally similar to "2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone" have been synthesized and tested for antimicrobial activity. The creation of new pyridine derivatives has shown variable and modest activity against strains of bacteria and fungi, which is vital for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antifolate Properties
The synthesis and evaluation of compounds for antifolate properties represent another area of research. These compounds have shown potency in inhibiting dihydrofolate reductase (DHFR) and cell growth, indicating their potential in cancer therapy and as antimalarials. The detailed synthesis routes and biological evaluations are key to understanding their mechanisms and optimizing their therapeutic profiles (Degraw et al., 1992).
Synthesis Techniques and Chemical Transformations
Research into the synthesis and chemical transformations of compounds structurally related to "this compound" has provided insights into creating protected 1,3-dicarbonyl compounds, crucial for various synthesis programs. Such studies are essential for the development of new synthetic methodologies that can be applied to the synthesis of complex molecules for pharmacological studies (Sneddon et al., 2006).
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-13-8-16-9-14(17-13)21-12-3-2-6-18(10-12)15(19)7-11-4-5-11/h8-9,11-12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBMJBMCDWVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.